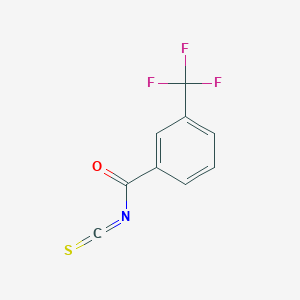

3-(trifluoromethyl)benzoyl isothiocyanate

Description

Contextualization within Trifluoromethylated Organic Compounds

The incorporation of a trifluoromethyl group into organic molecules is a widely employed strategy in medicinal chemistry and materials science. The CF3 group is known for its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. These properties can profoundly alter the physicochemical and biological characteristics of a parent molecule.

Key Properties Conferred by the Trifluoromethyl Group:

| Property | Effect |

| Electron-withdrawing Nature | Increases the acidity of nearby protons and enhances the electrophilicity of adjacent carbonyl carbons. |

| Lipophilicity | Can improve a molecule's ability to cross cell membranes, potentially enhancing bioavailability. |

| Metabolic Stability | The strong carbon-fluorine bonds are resistant to metabolic degradation, which can increase the half-life of a drug. |

| Binding Interactions | Can influence molecular conformation and participate in non-covalent interactions with biological targets. |

The presence of the trifluoromethyl group in 3-(trifluoromethyl)benzoyl isothiocyanate enhances the reactivity of the isothiocyanate group, making it a more potent electrophile for synthetic transformations.

Significance of Isothiocyanate Functionality in Organic Chemistry

The isothiocyanate group (-N=C=S) is a versatile functional group with a rich history in organic synthesis. It is a heterocumulene, characterized by a linear arrangement of atoms with two cumulative double bonds. The central carbon atom of the isothiocyanate is highly electrophilic and is the primary site for nucleophilic attack.

This reactivity allows isothiocyanates to be key building blocks for the synthesis of a diverse array of sulfur and nitrogen-containing heterocyclic compounds. These include thioureas, thiazoles, thiadiazoles, and triazoles, many of which exhibit important biological activities, including antimicrobial, antifungal, and anticancer properties. For instance, the reaction of isothiocyanates with primary amines is a straightforward and high-yielding method for the preparation of thiourea (B124793) derivatives. nih.gov

Overview of Research Trajectories for Aroyl Isothiocyanates

Aroyl isothiocyanates, including this compound, are valuable reagents in synthetic organic chemistry. Their research trajectories are primarily focused on their utility as precursors to complex heterocyclic systems. A common synthetic route to aroyl isothiocyanates involves the reaction of the corresponding aroyl chloride with an inorganic thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate. jocpr.com

Key Research Areas:

Synthesis of Novel Heterocycles: A major focus is the reaction of aroyl isothiocyanates with various nucleophiles to construct five- and six-membered heterocyclic rings. For example, their reaction with hydrazine (B178648) derivatives leads to the formation of 1,2,4-triazole-3-thiones. jocpr.com

Development of Biologically Active Molecules: Researchers are actively exploring the synthesis of derivatives from aroyl isothiocyanates and evaluating their therapeutic potential. Studies have shown that thiourea derivatives bearing a 3-(trifluoromethyl)benzoyl moiety exhibit significant antibacterial and antifungal activities. nih.gov

Multicomponent Reactions: Aroyl isothiocyanates are also utilized in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, offering an efficient and atom-economical synthetic strategy.

One notable area of investigation is the synthesis of N-(3-trifluoromethyl)benzoyl-N'-aryl thiourea derivatives. A study detailed the synthesis of a series of these compounds and evaluated their biological activities. The research found that derivatives with dichloro and methoxy (B1213986) substitutions on the aryl group displayed significant activity against various bacterial strains. nih.gov For example, the compound N-(3,4-dichlorophenyl)-N'-(3-(trifluoromethyl)benzoyl)thiourea showed potent urease inhibition. nih.gov

Another significant research avenue involves the use of aroyl isothiocyanates in the synthesis of 1,2,4-triazole-3-thiones. The general synthetic strategy involves the reaction of an aroyl isothiocyanate with a hydrazine derivative to form a thiosemicarbazide (B42300) intermediate, which then undergoes cyclization to yield the triazolethione. jocpr.com These heterocyclic scaffolds are of great interest due to their wide range of reported biological activities.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethyl)benzoyl isothiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NOS/c10-9(11,12)7-3-1-2-6(4-7)8(14)13-5-15/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNQKHXTTHRRAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100663-25-0 | |

| Record name | 3-(trifluoromethyl)benzoyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Pathways and Mechanistic Investigations of 3 Trifluoromethyl Benzoyl Isothiocyanate

Nucleophilic Addition Reactions

The most prominent reaction pathway for 3-(trifluoromethyl)benzoyl isothiocyanate involves the nucleophilic addition to the highly electrophilic carbon of the isothiocyanate moiety. This reaction is fundamental to the synthesis of a wide range of derivatives, most notably thioureas.

Aminolysis Leading to Thiourea (B124793) Derivatives

The reaction of this compound with amines, known as aminolysis, readily yields N,N'-disubstituted thiourea derivatives. This process is a straightforward and efficient method for creating complex thioureas, which are significant scaffolds in medicinal chemistry and materials science.

Primary Amine Additions

Primary amines act as potent nucleophiles, attacking the central carbon of the isothiocyanate group. The mechanism involves the lone pair of electrons on the nitrogen atom of the primary amine attacking the electrophilic carbon of the -NCS group. This is followed by a proton transfer, resulting in the formation of a stable N-(3-(trifluoromethyl)benzoyl)-N'-substituted thiourea. The reaction is typically rapid and proceeds in high yield.

For instance, the reaction of benzoyl isothiocyanate with various primary aromatic amines (anilines) in acetone (B3395972) results in the formation of the corresponding N-aryl-N'-benzoyl-thiourea precipitates. This general procedure is applicable to the 3-trifluoromethyl derivative, yielding products with diverse substitutions.

| Reactant 1 | Reactant 2 (Primary Amine) | Product |

| This compound | p-Toluidine | N-(3-(Trifluoromethyl)benzoyl)-N'-(p-tolyl)thiourea |

| This compound | 3,4-Dichloroaniline | N-(3,4-Dichlorophenyl)-N'-(3-(trifluoromethyl)benzoyl)thiourea |

| This compound | o-Biphenylylamine | N-(Biphenyl-2-yl)-N'-(3-(trifluoromethyl)benzoyl)thiourea |

Secondary Amine Additions: Regioselectivity and Side Product Formation

The reaction with secondary amines also proceeds via nucleophilic attack on the isothiocyanate carbon to yield N-benzoyl-N',N'-disubstituted thioureas. researchgate.net These thiourea intermediates are crucial for the synthesis of more complex heterocyclic structures, such as 1,3-benzothiazin-4-ones (BTZs), which are a class of potent antitubercular agents. researchgate.netresearchgate.net

The synthesis of BTZs from benzoyl isothiocyanates involves the initial formation of the thiourea, followed by a cyclization reaction. This subsequent step can lead to questions of regioselectivity. However, structural confirmation, including by X-ray analysis, has shown that the cyclization pathway preferentially yields the 4H-1,3-benzothiazin-4-one scaffold, ruling out the formation of the 4H-3,1-benzothiazin-4-one structural isomer. researchgate.net This regioselectivity is critical for the biological activity of the final product. The presence of the trifluoromethyl group is noted in several potent benzothiazinone derivatives, highlighting the importance of this reaction pathway. arkat-usa.org

Cycloaddition Reactions in Heterocyclic Synthesis

Beyond simple additions, the isothiocyanate functionality can participate in cycloaddition reactions, providing a route to more complex heterocyclic systems. These reactions leverage the π-bond system of the -N=C=S group to form rings.

Formation of Imidazolidineiminodithiones with N-Arylcyanothioformamides

A notable cycloaddition pathway involves the reaction of isothiocyanates with N-arylcyanothioformamides. This reaction proceeds in a regiospecific manner to generate a series of imidazolidineiminodithiones. researchgate.net The mechanism involves a [3+2] cycloaddition, where the N-arylcyanothioformamide acts as a three-atom component and the C=S bond of the isothiocyanate acts as the two-atom component. researchgate.net The reaction is often catalyzed and can be controlled by solvent choice. researchgate.net This pathway allows for the creation of highly functionalized five-membered heterocyclic rings decorated with multiple aromatic groups. researchgate.netresearchgate.net

Trifluoromethylation and Fluorination Reactions Involving the Isothiocyanate Group

While the primary reactivity of this compound centers on the electrophilic nature of its carbonyl and isothiocyanate carbons, its role in reactions involving fluorine transfer is less conventional. Based on available literature, this compound does not typically act as a direct trifluoromethylating or fluorinating agent, where it would donate a CF₃ group or a fluorine atom to a substrate.

However, benzoyl isothiocyanates can participate in reactions with highly fluorinated compounds by acting as a source of the isothiocyanate anion. In one reported organocatalyzed fluoride (B91410) metathesis reaction, benzoyl isothiocyanate was used as a nucleophilic source to displace a fluoride ion from pentafluoropyridine. researchgate.net In this specific context, the isothiocyanate group substitutes a fluorine atom on the aromatic ring via a nucleophilic aromatic substitution (SₙAr) mechanism, yielding 4-isothiocyanato-tetrafluoropyridine. researchgate.net This demonstrates a specialized reactivity where the molecule engages in a substitution reaction on a fluoroarene, rather than functioning as a general agent for fluorination or trifluoromethylation. researchgate.net

Silver-Fluoride Promoted Desulfurization and Acylation to N-Trifluoromethyl Amides

The synthesis of N-trifluoromethyl amides represents a significant objective in fluorine chemistry due to the prevalence of this functional group in pharmaceuticals and agrochemicals. nih.gov A robust method for their preparation involves the use of isothiocyanates, such as this compound, in a reaction promoted by silver fluoride (AgF). nih.govresearchgate.net This strategy provides a pathway to previously inaccessible N-trifluoromethyl amide structures under mild, room temperature conditions. nih.gov

The reaction proceeds via a desulfurization-acylation sequence. Mechanistically, the isothiocyanate is first desulfurized by silver fluoride. nih.gov This process is believed to form an in situ silver-containing intermediate, Ag-N(R)(CF3). researchgate.net This highly reactive species is then acylated by carboxylic acid halides or esters to yield the final N-trifluoromethyl amide product. nih.govresearchgate.net The use of a ligand, such as 2,4,6-collidine or pyridine (B92270), has been shown to facilitate the amide-bond formation. researchgate.net

This method is noted for its broad substrate scope, accommodating a wide variety of isothiocyanates and acylating agents, which underscores its utility for generating diverse libraries of N-trifluoromethyl amides for various applications. nih.govresearchgate.net The reaction is compatible with numerous functional groups, allowing for the modification of advanced molecular intermediates. nih.gov

Table 1: Representative Examples of N-Trifluoromethyl Amide Synthesis via AgF-Promoted Desulfurization This table illustrates the general scope of the reaction using various isothiocyanates and acyl chlorides as reported in the literature. The specific use of this compound would follow the same pathway.

| Isothiocyanate Substrate | Acyl Chloride Substrate | Product | Reference |

| Phenyl isothiocyanate | Benzoyl chloride | N-phenyl-N-(trifluoromethyl)benzamide | nih.govresearchgate.net |

| Ethyl isothiocyanate | 4-Nitrobenzoyl chloride | N-ethyl-4-nitro-N-(trifluoromethyl)benzamide | nih.govresearchgate.net |

| Benzyl (B1604629) isothiocyanate | Cyclohexanecarbonyl chloride | N-benzyl-N-(trifluoromethyl)cyclohexanecarboxamide | nih.govresearchgate.net |

| 4-Methoxyphenyl isothiocyanate | Thiophene-2-carbonyl chloride | N-(4-methoxyphenyl)-N-(trifluoromethyl)thiophene-2-carboxamide | nih.govresearchgate.net |

Electrochemical Approaches in Trifluoromethylation Contexts

Electrochemical methods offer a powerful and often more sustainable alternative to traditional chemical synthesis for introducing fluorine-containing groups. bohrium.com In the context of trifluoromethylation, electrochemical approaches typically involve the generation of the trifluoromethyl (CF3) radical from an inexpensive source, such as trifluoromethyl sulphinate salts, through anodic oxidation. bohrium.comnih.gov This highly reactive radical can then engage in various transformations, including additions to unsaturated bonds or the functionalization of aromatic and heteroaromatic systems. bohrium.comnih.gov

While direct electrochemical studies on this compound are not extensively detailed, the electrochemical behavior of trifluoromethyl-containing aromatic compounds is well-documented. The presence of one or more CF3 groups on a molecule significantly impacts its electronic properties. Electrochemical investigations using cyclic voltammetry have revealed that CF3-containing compounds are substantially more difficult to oxidize compared to their non-fluorinated analogues. nih.gov This increased resistance to oxidation is a critical consideration for any proposed electrochemical transformation involving the 3-(trifluoromethyl)benzoyl moiety, as it would require higher potentials to achieve oxidation compared to a standard benzoyl group. nih.gov

Furthermore, electrochemical C-F bond activation provides a pathway for the reductive hydrodefluorination of trifluoromethyl groups. bris.ac.ukchinesechemsoc.org Such methods can selectively convert an Ar-CF3 group into an Ar-CF2H or Ar-CFH2 group, a transformation that is otherwise challenging to achieve with high selectivity. bris.ac.uk These electrochemical strategies highlight the dual nature of the trifluoromethyl group in electrochemical contexts: it can be installed via electrochemically generated radicals, and its robust C-F bonds can be selectively activated and transformed under reductive electrochemical conditions.

Intramolecular Rearrangements and Cyclizations

Acyl isothiocyanates, including this compound, are versatile intermediates in the synthesis of heterocyclic compounds. arkat-usa.org Their reactivity is defined by the presence of two key electrophilic centers: the carbonyl carbon and the isothiocyanate carbon. arkat-usa.org This bifunctional nature allows them to participate in a wide array of cyclization reactions with various nucleophiles, leading to the formation of five- and six-membered heterocycles. arkat-usa.org The electron-withdrawing nature of the acyl group enhances the reactivity of the isothiocyanate moiety toward nucleophilic attack. arkat-usa.org

The reaction of a benzoyl isothiocyanate with binucleophilic reagents is a common strategy for constructing heterocyclic rings. For instance, reactions with hydrazine (B178648) derivatives can yield 1,2,4-triazoline-5-thiones. arkat-usa.org Similarly, cycloaddition reactions with compounds containing active methylene (B1212753) groups can lead to the formation of thiazine (B8601807) derivatives. rsc.org The specific outcome of the reaction—whether it involves intramolecular rearrangement or intermolecular cyclization—depends on the structure of the reacting partner and the reaction conditions. arkat-usa.org

While intramolecular cyclization of this compound would require the presence of a suitably positioned nucleophilic group within the molecule itself, its application in intermolecular [2+3] and [3+3] cycloaddition reactions is well-established for the broader class of benzoyl isothiocyanates. researchgate.netcdnsciencepub.com These reactions provide facile routes to complex molecular architectures, such as 4-aroyl-4-thiazolines and various pyranopyrazole derivatives, demonstrating the significant synthetic potential of this class of compounds. researchgate.netcdnsciencepub.com

Advanced Spectroscopic Characterization of 3 Trifluoromethyl Benzoyl Isothiocyanate and Its Derivatives

Vibrational Spectroscopy Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum displays absorption bands corresponding to specific functional groups.

For 3-(trifluoromethyl)benzoyl isothiocyanate, the most characteristic absorption bands would be:

Isothiocyanate (-N=C=S) Group: A very strong and sharp, broad antisymmetric stretching band is expected in the region of 2100-2000 cm⁻¹. This is one of the most prominent features in the IR spectra of isothiocyanates.

Carbonyl (C=O) Group: A strong, sharp absorption band corresponding to the C=O stretching vibration of the benzoyl group is anticipated in the range of 1700-1670 cm⁻¹. Its exact position can be influenced by conjugation with the aromatic ring.

Trifluoromethyl (CF₃) Group: Strong C-F stretching vibrations are expected to appear in the region of 1350-1100 cm⁻¹. These are typically some of the strongest bands in the spectrum.

Aromatic Ring (C=C): Several bands of variable intensity are expected between 1600 cm⁻¹ and 1450 cm⁻¹ due to C=C stretching vibrations within the benzene (B151609) ring. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Isothiocyanate (-N=C=S) | Antisymmetric Stretch | 2100 - 2000 | Strong, Sharp |

| Carbonyl (C=O) | Stretch | 1700 - 1670 | Strong, Sharp |

| Aromatic Ring (C=C) | Stretch | 1600 - 1450 | Medium to Weak |

| Trifluoromethyl (C-F) | Stretch | 1350 - 1100 | Very Strong |

Note: This table is based on characteristic group frequencies and data from analogous compounds. Specific experimental values for the target compound are not available.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While C=O and C-F bonds are visible in Raman spectra, the isothiocyanate group is particularly Raman-active. The symmetric stretch of the -N=C=S group, which is often weak in the IR spectrum, typically gives a strong band in the Raman spectrum around 1350 cm⁻¹. The aromatic ring vibrations also produce characteristic Raman signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the signals would be confined to the aromatic region. The spectrum would show a complex multiplet pattern between approximately 7.5 and 8.5 ppm, corresponding to the four protons on the disubstituted benzene ring. The electron-withdrawing nature of both the trifluoromethyl and benzoyl isothiocyanate groups would shift these protons downfield compared to unsubstituted benzene (7.34 ppm).

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. The expected spectrum for this compound would feature several distinct signals:

Carbonyl Carbon (C=O): A signal in the downfield region, typically around 160-170 ppm.

Isothiocyanate Carbon (-N=C=S): A signal expected in the range of 130-150 ppm.

Trifluoromethyl Carbon (-CF₃): A characteristic quartet (due to coupling with the three fluorine atoms) expected around 120-130 ppm. The large carbon-fluorine coupling constant (¹JCF) would be over 270 Hz.

Aromatic Carbons: Four signals for the aromatic protons and two quaternary carbon signals (one attached to the -CF₃ group and one to the -C(O)NCS group). The carbon attached to the CF₃ group will also appear as a quartet with a smaller coupling constant (²JCF) of around 30-40 Hz. rsc.org

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Multiplicity (Coupling to F) |

|---|---|---|

| Carbonyl (C=O) | 160 - 170 | Singlet |

| Isothiocyanate (-NCS) | 130 - 150 | Singlet |

| Aromatic C-H | 125 - 140 | Singlets/Doublets |

| Aromatic C-C(O) | ~135 | Singlet |

| Aromatic C-CF₃ | ~131 | Quartet (²JCF ≈ 30-40 Hz) |

Note: This table is based on theoretical predictions and data from analogous compounds. Specific experimental values for the target compound are not available.

¹⁹F NMR is highly sensitive and specific for fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a single sharp singlet. The chemical shift for a -CF₃ group on a benzene ring typically appears around -63 ppm relative to CFCl₃. rsc.org This single peak confirms the presence of the trifluoromethyl group and its chemical environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within molecules. For aromatic isothiocyanates, the UV-Vis spectrum is typically characterized by absorption bands arising from π → π* transitions within the benzene ring and the benzoyl moiety, as well as n → π* transitions associated with the isothiocyanate group.

While specific UV-Vis absorption data for this compound is not extensively documented in publicly available literature, the spectral characteristics can be inferred from related compounds. Aromatic compounds containing carbonyl and isothiocyanate groups generally exhibit complex spectra with multiple absorption bands. For instance, studies on similar aromatic structures show characteristic absorption bands in the region of 250 to 390 nm, which are attributed to these electronic transitions. researchgate.net The presence of the trifluoromethyl group, an electron-withdrawing substituent, on the benzoyl ring is expected to cause a bathochromic (red shift) or hypsochromic (blue shift) shift of these absorption maxima compared to unsubstituted benzoyl isothiocyanate.

The UV-Vis absorption spectrum of a compound is also influenced by the solvent used for analysis. The polarity of the solvent can affect the energy levels of the molecular orbitals involved in the electronic transitions, leading to shifts in the absorption maxima.

Table 1: Representative UV-Vis Absorption Data for Related Aromatic Isothiocyanates No direct experimental data for this compound was found in the searched literature. The table below is based on data for analogous compounds to provide context.

| Compound | λmax (nm) | Solvent | Transition Type (Probable) |

|---|---|---|---|

| Benzyl (B1604629) Isothiocyanate Derivative | 210.52 | Not Specified | π → π |

| Phenyl Isothiocyanate | Data not available in provided sources | ||

| Aromatic Furo-Pyridine Derivatives | 250-390 | Various | π → π and n → π* |

Mass Spectrometry Techniques

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry, in particular, provides highly accurate mass measurements, which are crucial for confirming molecular formulas.

High-Resolution Mass Spectrometry (HR-MS) is instrumental in the characterization of this compound and its derivatives, providing exact mass measurements with errors typically below 5 ppm. nih.gov This level of accuracy allows for the unambiguous determination of elemental compositions, distinguishing between compounds with the same nominal mass. The technique is particularly useful for confirming the successful synthesis of derivatives, such as the products of reactions involving the isothiocyanate group.

In studies of related trifluoromethyl-containing compounds, HR-MS (often using Electrospray Ionization, ESI) is routinely used to verify the structures of reaction products. rsc.org For example, in the visible-light-promoted trifluoromethylthiocyanation of alkenes, HR-MS was used to confirm the elemental composition of the resulting products. rsc.org

Table 2: High-Resolution Mass Spectrometry (HR-MS) Data for Representative Trifluoromethyl-Containing Thiocyanate (B1210189) and Selenocyanate Derivatives

| Compound Name | Molecular Formula | Calculated Mass [M-SCN/SeCN]+ | Found Mass [M-SCN/SeCN]+ |

|---|---|---|---|

| 1-Bromo-4-(3,3,3-trifluoro-1-selenocyanatopropyl)benzene | C10H7BrF3NSe | 250.9683 | 250.9684 |

| (3,3,3-Trifluoro-1-selenocyanatopropyl)cyclooctane | C12H18F3NSe | 207.1361 | 207.1364 |

X-ray Crystallography for Molecular and Crystal Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which is essential for a complete understanding of a molecule's structure and its behavior in the solid state.

While the crystal structure of this compound itself has not been reported in the reviewed literature, the structures of several of its derivatives, particularly N-benzoylthioureas formed by the reaction of the isothiocyanate with amines, have been elucidated. These structures provide valuable insights into the conformational preferences and intermolecular interactions of the 3-(trifluoromethyl)benzoyl moiety.

For example, the crystal structure of a complex benzoylthiourea (B1224501) derivative containing a trifluoromethyl group has been determined. nih.govresearchgate.net The analysis revealed a triclinic crystal system with the space group P-1. nih.gov The molecule adopts a configuration where the C=O and C=S bonds are oriented in a trans configuration, stabilized by an intramolecular hydrogen bond. nih.gov The crystal packing is further stabilized by a network of intermolecular hydrogen bonds and C-H···π interactions. nih.gov Such detailed structural information is critical for understanding the structure-activity relationships of these compounds.

Table 3: Crystallographic Data for a Representative N-Benzoylthiourea Derivative Containing a Trifluoromethyl Group

| Parameter | Value |

|---|---|

| Compound Name | 2-((4-ethylphenoxy)methyl)-N-(2,4,6-trifluorophenylcarbamothioyl)benzamide derivative (contains a CF3 group) |

| Chemical Formula | C23H19F3N2O2S |

| Molecular Weight (g/mol) | 444.47 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.1369(2) |

| b (Å) | 11.8876(3) |

| c (Å) | 13.4640(9) |

| α (°) | 102.869(7) |

| β (°) | 91.557(6) |

| γ (°) | 104.241(7) |

| Volume (ų) | 1075.31(10) |

| Z (formula units per cell) | 2 |

| Temperature (K) | 293 |

Computational and Theoretical Investigations of 3 Trifluoromethyl Benzoyl Isothiocyanate

Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) is a powerful computational methodology used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comresearchgate.net It is a widely used approach for predicting molecular properties due to its favorable balance between accuracy and computational cost. acs.org DFT calculations, often employing hybrid functionals like B3LYP, are instrumental in exploring the geometry, electronic landscape, and reactivity of molecules like 3-(trifluoromethyl)benzoyl isothiocyanate. mdpi.comnih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational process aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. mdpi.com For this compound, this involves calculating bond lengths, bond angles, and dihedral angles. The process identifies the most stable conformer, which is crucial for understanding the molecule's steric and electronic properties.

Table 1: Representative Optimized Geometrical Parameters (Illustrative) (Note: These are typical values for analogous structures and not specific experimental data for this compound.)

| Parameter | Bond/Atoms | Typical Bond Length (Å) | Typical Bond Angle (°) |

| Bond Length | C=O | 1.20 - 1.23 | |

| Bond Length | C-N (benzoyl) | 1.35 - 1.40 | |

| Bond Length | N=C (isothiocyanate) | 1.18 - 1.22 | |

| Bond Length | C=S | 1.55 - 1.60 | |

| Bond Length | C-CF3 | 1.48 - 1.52 | |

| Bond Angle | C-C(O)-N | 115 - 120 | |

| Bond Angle | C-N=C | 165 - 175 | |

| Bond Angle | N=C=S | ~180 |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. mdpi.comnih.gov

For this compound, the HOMO is expected to be localized on the electron-rich parts of the molecule, likely involving the isothiocyanate group and the π-system of the phenyl ring. Conversely, the LUMO is anticipated to be distributed over the electron-deficient regions, such as the carbonyl carbon and the isothiocyanate carbon. The strong electron-withdrawing nature of the trifluoromethyl group would lower the energy levels of both the HOMO and LUMO. A small HOMO-LUMO gap would suggest that the molecule is more polarizable and has a higher chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. researchgate.net It helps in identifying the sites susceptible to electrophilic and nucleophilic attacks. nih.gov The MEP map uses a color scale where red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack. dergipark.org.trresearchgate.net

In the MEP map of this compound, the most negative potential (red/yellow regions) would be concentrated around the highly electronegative oxygen atom of the carbonyl group and the sulfur atom of the isothiocyanate group. The fluorine atoms of the trifluoromethyl group would also contribute to negative potential regions. dergipark.org.tr Positive potential (blue regions) would likely be found around the hydrogen atoms of the phenyl ring and potentially near the carbonyl carbon, indicating these as sites for nucleophilic interaction. nih.gov

Global and Local Chemical Reactivity Descriptors

Based on the HOMO and LUMO energy values obtained from DFT calculations, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. dergipark.org.tr These descriptors provide a quantitative measure of the molecule's stability and reactivity. nih.gov

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ² / (2η) (where μ is the electronic chemical potential, -χ)

A high chemical hardness indicates low reactivity, consistent with a large HOMO-LUMO gap. mdpi.com Conversely, a high electrophilicity index suggests a strong capacity to accept electrons. Local reactivity descriptors, such as Fukui functions, can also be calculated to identify the reactivity of specific atomic sites within the molecule for nucleophilic, electrophilic, and radical attacks. rsc.org

Table 2: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Interpretation |

| Electronegativity (χ) | (ELUMO + EHOMO) / 2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | χ² / (2η) | Describes the electron-accepting capability of a molecule. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. dergipark.org.tr It examines charge transfer, hyperconjugative interactions, and delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals. nih.gov The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Spectroscopic Property Predictions and Validation

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. rsc.org For this compound, this includes predicting vibrational (infrared and Raman) spectra and electronic (UV-Visible) spectra.

The calculated vibrational frequencies correspond to specific molecular motions, such as stretching, bending, and torsional modes. Key vibrational modes for this molecule would include the C=O stretching of the carbonyl group, the asymmetric and symmetric stretching of the N=C=S group, and the C-F stretching modes of the trifluoromethyl group. Comparing the calculated spectrum with an experimental FT-IR spectrum helps in the assignment of vibrational bands. researchgate.net

Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra. nih.gov The calculations yield the excitation energies and oscillator strengths for electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. This information helps in interpreting the absorption bands observed in the experimental UV-Vis spectrum.

Simulated IR, Raman, and UV-Vis Spectra

Computational spectroscopy is a vital area of theoretical chemistry that predicts the spectral properties of molecules, offering insights that complement and help interpret experimental data. Techniques such as Density Functional Theory (DFT) are commonly employed to simulate Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectra.

Isothiocyanate (-N=C=S) Stretch: This group typically exhibits a strong, characteristic asymmetric stretching vibration.

Carbonyl (C=O) Stretch: The benzoyl group's carbonyl stretch is another prominent feature.

Trifluoromethyl (CF₃) Stretches: The C-F bonds in the trifluoromethyl group would produce strong absorption bands.

Aromatic Ring Vibrations: C-H and C=C stretching and bending modes within the benzene (B151609) ring.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| -N=C=S Asymmetric Stretch | ~2050-2150 |

| C=O Stretch | ~1680-1720 |

| Aromatic C=C Stretch | ~1450-1600 |

| C-F Symmetric & Asymmetric Stretch | ~1100-1350 |

| Aromatic C-H Bending | ~700-900 |

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating UV-Vis spectra, which arise from electronic transitions between molecular orbitals. The calculations predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions within the aromatic ring and the carbonyl and isothiocyanate groups. The trifluoromethyl group, being an electron-withdrawing group, would likely influence the energies of these transitions.

A hypothetical representation of TD-DFT calculation results is shown in the table below, illustrating the type of data obtained from such a study.

| Electronic Transition | Calculated λmax (nm) | Oscillator Strength (f) |

| n → π* (C=O) | ~320-350 | Low |

| π → π* (Aromatic) | ~270-290 | High |

| π → π* (N=C=S) | ~240-260 | Moderate |

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a solid-state crystal lattice is governed by a delicate balance of intermolecular forces. Computational tools can be used to analyze these interactions and predict crystal packing.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal. It maps the electron distribution of a molecule within its crystalline environment. The surface is colored according to various properties, such as dnorm (which highlights close intermolecular contacts), shape index, and curvedness.

Energy framework calculations provide a quantitative measure of the interaction energies between molecules in a crystal lattice. This method calculates the electrostatic, polarization, dispersion, and repulsion energies between a central molecule and its neighbors. The resulting energy frameworks can be visualized as cylinders connecting the centroids of interacting molecules, with the thickness of the cylinders proportional to the strength of the interaction.

For this compound, these calculations would quantify the stability of the crystal structure by revealing the dominant forces holding the molecules together. It would be possible to distinguish between strong interactions, such as those forming columns or layers, and weaker, more isotropic interactions. This analysis provides a deeper understanding of the crystal's mechanical and thermal properties based on the underlying intermolecular energy topology.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling, particularly using DFT, is instrumental in elucidating the mechanisms of chemical reactions. This involves mapping the potential energy surface of a reaction, locating transition states, and calculating activation energies.

For reactions involving this compound, computational studies can provide valuable insights. For instance, in its reaction with nucleophiles, theoretical calculations can help determine whether the attack occurs at the carbonyl carbon or the isothiocyanate carbon. A study on the reaction of β-(2-aminophenyl)-α,β-ynones with benzoyl isothiocyanate utilized DFT calculations to provide a rationale for the observed reaction outcomes, demonstrating the predictive power of such models.

Furthermore, computational studies on the formation of benzoyl isothiocyanates from benzoyl chlorides and ammonium (B1175870) thiocyanate (B1210189) have used DFT to investigate the reaction kinetics and mechanism. ikprress.org These studies have shown that the reaction follows second-order kinetics and that electron-withdrawing substituents on the benzoyl chloride, such as a trifluoromethyl group, would be expected to increase the reaction rate by stabilizing the transition state. ikprress.org The calculated activation enthalpies (ΔH‡) and entropies (ΔS‡) can provide a detailed understanding of the reaction's thermodynamic and kinetic feasibility. ikprress.org

A hypothetical reaction pathway for the nucleophilic addition to this compound could be modeled, and the calculated energy profile would resemble the data in the table below, illustrating the kind of information that can be obtained.

| Reaction Step | ΔE (kcal/mol) | ΔG (kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Transition State 1 | +15.2 | +18.5 |

| Intermediate | -5.7 | -3.1 |

| Transition State 2 | +10.8 | +13.2 |

| Products | -20.4 | -17.9 |

Such computational data is invaluable for understanding reaction selectivity, predicting the effects of substituents, and designing new synthetic routes.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Heterocyclic Compound Synthesis

The reactivity of the isothiocyanate group makes 3-(trifluoromethyl)benzoyl isothiocyanate an important precursor for a variety of heterocyclic structures, particularly those containing nitrogen and sulfur atoms. chemscene.com These heterocyclic systems are foundational scaffolds in medicinal chemistry and drug discovery. fishersci.comnih.gov

Benzothiazinone (BTZ) Precursors

This compound and its analogs are crucial intermediates in the synthesis of 1,3-benzothiazin-4-ones (BTZs), a significant class of compounds investigated for their potent antimycobacterial properties. nih.govnih.gov The synthesis often involves the reaction of a substituted benzoyl isothiocyanate with an appropriate nucleophile. For instance, the reaction of 2-chloro-3-nitro-5-(trifluoromethyl)benzoyl isothiocyanate with piperidine (B6355638) serves as a key step in forming the BTZ core structure. nih.gov This pathway highlights the role of the acyl isothiocyanate as a critical component that enables the construction of the thiazinone ring. alkalisci.com BTZs like BTZ043 and Macozinone have advanced to clinical studies for the treatment of tuberculosis. nih.govadooq.com

Diverse Nitrogen- and Sulfur-Containing Heterocycles

Beyond BTZs, the isothiocyanate functional group is a gateway to a vast array of nitrogen- and sulfur-containing heterocycles. nih.gov The reaction of this compound with various nucleophiles can lead to the formation of thioureas, thioamides, and other important intermediates that can be cyclized to form rings. chemscene.comchemimpex.com For example, isothiocyanates react readily with primary or secondary amines to produce N,N'-disubstituted thioureas. These thiourea (B124793) derivatives are valuable precursors for synthesizing heterocyclic systems such as thiazoles, triazoles, and pyridazines. chemscene.comresearchgate.net The versatility of isothiocyanates in multi-component reactions further expands their utility, allowing for the rapid assembly of complex molecular architectures from simple starting materials. nih.gov

Derivatization for Novel Fluorine-Containing Molecules

The presence of the trifluoromethyl (CF3) group makes this compound an attractive starting material for creating novel molecules where fluorine imparts specific, desirable properties such as increased metabolic stability, lipophilicity, and binding affinity.

N-Trifluoromethyl Amide Synthesis

A significant application of isothiocyanates, including this compound, is in the synthesis of N-trifluoromethyl amides. This transformation can be achieved under mild conditions through a desulfurization-acylation process. The isothiocyanate is treated with a desulfurizing agent like silver fluoride (B91410) (AgF), which also acts as the fluorine source. The resulting intermediate is then acylated to afford the target N-trifluoromethyl amide. This method provides a powerful platform for accessing previously difficult-to-synthesize N-CF3 amide structures, which are increasingly important functional groups in pharmaceutical compounds.

| Starting Material | Key Reagents | Product Type | Significance |

|---|---|---|---|

| Aromatic/Alkyl Isothiocyanate | Silver Fluoride (AgF), Acyl Halide | N-Trifluoromethyl Amide | Provides access to important functional groups for pharmaceuticals under mild conditions. |

| Isothiocyanate | AgF, 2,4,6-collidine or pyridine (B92270) (ligand) | N-Trifluoromethyl Amide | Enables amide-bond formation via an in-situ generated Ag-N(R)(CF3) intermediate. |

Integration into Photoreactive Probes (e.g., in biochemical studies)

While direct use of this compound as a photoreactive probe is not extensively documented, its structural components are highly relevant to the design of such tools. Specifically, the trifluoromethylphenyl group is a cornerstone of widely used photoreactive moieties for photoaffinity labeling (PAL). alkalisci.com For example, 3-trifluoromethyl-3-phenyldiazirine is a popular photophore used to covalently link a probe to its target protein upon activation with UV light, which is invaluable for identifying drug targets and mapping binding sites. nih.gov The isothiocyanate group itself is a reactive handle that can be used to conjugate molecules to proteins or other biomolecules. This suggests the potential for derivatives of this compound to be incorporated into the design of novel, multifunctional biochemical probes.

Development of Functional Materials and Ligands

The structural features of this compound and its derivatives make them promising candidates for the development of advanced functional materials and ligands for catalysis. The sulfur and nitrogen atoms in derivatives like thioureas can act as coordination sites for metal ions. This property can be exploited to create ligands for transition metal catalysts. For instance, bidentate ligands with specific bite angles are crucial for the efficacy of catalysts used in reactions like trifluoromethylthiolation of aryl chlorides. The aromatic ring and the trifluoromethyl group can be modified to tune the electronic and steric properties of these ligands, thereby influencing the activity and selectivity of the catalyst. Furthermore, the ability of isothiocyanate-derived heterocycles to form stable, often aromatic, systems makes them building blocks for organic materials with applications as molecular conductors or magnets. nih.gov

Conclusion and Future Research Directions

Summary of Current Research Landscape

The study of 3-(trifluoromethyl)benzoyl isothiocyanate is situated within the broader, well-established field of aroyl isothiocyanate chemistry. These compounds are recognized as highly versatile intermediates in organic synthesis, primarily due to the presence of two reactive electrophilic carbon centers in the acyl isothiocyanate moiety. arkat-usa.org This dual reactivity allows for a diverse range of transformations, making them valuable precursors for a multitude of heterocyclic compounds, including thiazoles, thiadiazoles, and triazoles. arkat-usa.org The existing body of research has extensively documented their reactions with various nucleophiles and their utility in constructing complex molecular architectures, many of which are of biological and pharmaceutical interest. arkat-usa.orgrsc.org

However, specific investigations into this compound remain limited. The current understanding is largely extrapolated from the known reactivity of benzoyl isothiocyanate and the predictable electronic influence of the trifluoromethyl group. The -CF3 group at the meta-position of the benzoyl ring is a strong electron-withdrawing group, which is expected to enhance the electrophilicity of both the carbonyl carbon and the isothiocyanate carbon. This heightened reactivity can influence reaction rates and potentially alter regioselectivity in reactions with asymmetric nucleophiles. The trifluoromethyl group is a key feature in many modern pharmaceuticals and agrochemicals, valued for its ability to improve properties like metabolic stability, lipophilicity, and binding affinity. ontosight.aichemicalbook.commdpi.com Consequently, the current research landscape suggests that this compound is a promising, yet underexplored, building block for creating novel, trifluoromethylated heterocyclic compounds with significant potential in medicinal chemistry and materials science.

Emerging Synthetic Strategies and Catalytic Approaches

Historically, the synthesis of aroyl isothiocyanates has relied on the reaction of the corresponding aroyl chloride with a thiocyanate (B1210189) salt. arkat-usa.org While effective, this method often requires harsh conditions and the use of stoichiometric reagents. The broader field of isothiocyanate synthesis has seen significant evolution, moving towards more sustainable and efficient catalytic methods that avoid hazardous reagents like thiophosgene (B130339) or carbon disulfide. mdpi.comchemrxiv.org

Recent advancements offer promising alternatives for the synthesis of this compound. rsc.orgchemrxiv.org These emerging strategies focus on catalysis and the use of greener reagents. For instance, methods involving the catalytic sulfurization of isocyanides using elemental sulfur have been developed. mdpi.com These reactions can be promoted by various catalysts, including selenium, tellurium, or amine bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), offering milder reaction conditions. mdpi.comnih.gov Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool, often leading to dramatically reduced reaction times and improved yields for the synthesis of isothiocyanates. arkat-usa.org Adopting these modern techniques for the preparation of this compound could offer significant advantages in terms of efficiency, safety, and environmental impact over traditional routes.

| Synthetic Strategy | Description | Key Advantages | Potential for this compound |

|---|---|---|---|

| Traditional Acyl Chloride Method | Reaction of 3-(trifluoromethyl)benzoyl chloride with KSCN or NH4SCN. | Readily available starting materials. | Established but may require harsh conditions and produce salt waste. |

| Catalytic Sulfurization of Isocyanides | Reaction of 3-(trifluoromethyl)benzoyl isocyanide with elemental sulfur using catalysts (e.g., Se, Te, DBU). | Milder conditions, atom economy, avoids toxic thiophosgene. mdpi.com | A greener and potentially more efficient alternative, though the isocyanide precursor is required. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction between the acyl chloride and thiocyanate salt. arkat-usa.org | Rapid reaction times, often higher yields, improved energy efficiency. | High potential for process optimization, leading to faster and cleaner synthesis. |

| Decomposition of Dithiocarbamates | Formation of a dithiocarbamate (B8719985) from an amine, followed by decomposition using reagents like tosyl chloride to yield the isothiocyanate. nih.govwikipedia.org | Versatile and can be performed in one pot. | Applicable if starting from the corresponding primary amide, offering an alternative synthetic entry point. |

Untapped Reactivity Profiles

The reactivity of this compound is largely unexplored, presenting a fertile ground for future research. The strong electron-withdrawing nature of the -CF3 group is anticipated to significantly influence its chemical behavior, potentially enabling novel transformations.

Future investigations should focus on several key areas:

Asymmetric Catalysis: The synthesis of chiral heterocyclic compounds from achiral precursors is a cornerstone of modern medicinal chemistry. Employing this compound in asymmetric cycloaddition reactions or in reactions with chiral nucleophiles, guided by chiral catalysts, could provide access to enantiomerically enriched trifluoromethylated heterocycles.

Multicomponent Reactions (MCRs): MCRs offer a highly efficient means of generating molecular complexity in a single step. Designing new MCRs that incorporate this compound as a key building block could lead to the rapid assembly of diverse libraries of complex, fluorine-containing molecules.

Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized organic synthesis by enabling reactions under mild conditions. Exploring the reactivity of this compound under photocatalytic conditions could uncover novel reaction pathways, such as radical additions or cyclizations, that are not accessible through traditional thermal methods.

Reactions with Novel Nucleophiles: While reactions with common nucleophiles like amines and hydrazines are expected, investigating its reactivity with less conventional partners, such as organometallic reagents or enamines, could lead to the discovery of unique molecular scaffolds. The enhanced electrophilicity imparted by the -CF3 group may facilitate reactions that are sluggish with standard benzoyl isothiocyanate.

| Proposed Research Area | Scientific Rationale | Potential Outcomes |

|---|---|---|

| Asymmetric Cycloadditions | The synthesis of chiral, trifluoromethylated heterocycles is highly valuable for drug discovery. | Enantiomerically pure compounds for biological screening. |

| Novel Multicomponent Reactions | High-efficiency synthesis of complex molecules from simple starting materials. | Rapid generation of diverse chemical libraries for high-throughput screening. |

| Photocatalytic Transformations | Accessing unique radical-based reaction pathways under mild conditions. | Discovery of new synthetic methods and molecular structures. |

| Reactions with Organometallic Reagents | Exploring C-C bond formation at the isothiocyanate carbon to create novel ketones or other functional groups. | Synthesis of previously inaccessible trifluoromethylated scaffolds. |

Potential in Advanced Functional Material Design

The unique combination of a reactive isothiocyanate group and a trifluoromethylated aromatic ring makes this compound a highly promising candidate for the design of advanced functional materials. The -CF3 group is known to impart desirable properties such as thermal stability, chemical resistance, and hydrophobicity. ontosight.ai

Future research in materials science could explore the following applications:

Polymer Chemistry: The isothiocyanate group can react with nucleophiles like amines and alcohols, making it a versatile handle for polymer synthesis and modification. It could be used as a monomer to create novel thiourea- or thiocarbamate-containing polymers. These polymers could exhibit enhanced thermal stability and specific solubility properties due to the trifluoromethyl groups.

Surface Modification: The high reactivity of the isothiocyanate allows it to be grafted onto surfaces functionalized with primary amines. sigmaaldrich.com This could be used to create hydrophobic, chemically resistant, or biocompatible coatings on various substrates, from silicon wafers to nanoparticles. The trifluoromethyl groups would play a key role in tuning the surface energy and reactivity.

Organic Electronics: Fluorinated aromatic compounds are of great interest in organic electronics for their unique electronic properties and environmental stability. This compound could serve as a precursor for synthesizing novel organic semiconductors or dielectrics, where the strong dipole moment of the C-F bonds can be used to tune charge transport properties.

Bioconjugation and Sensor Technology: The isothiocyanate group is a well-known reagent for labeling proteins and other biomolecules. mostwiedzy.pl The presence of the 19F NMR-active trifluoromethyl group provides a unique spectroscopic handle for detection and analysis, making this compound a potential tool for developing new bioprobes or sensors.

| Application Area | Role of this compound | Key Properties Conferred |

|---|---|---|

| Advanced Polymers | Monomer or cross-linking agent in polymerization reactions. | Enhanced thermal stability, chemical resistance, hydrophobicity, specific solubility. |

| Functional Surfaces | Reactive molecule for grafting onto amine-functionalized surfaces. | Hydrophobicity (water repellency), oleophobicity (oil repellency), chemical inertness. sigmaaldrich.com |

| Organic Electronics | Building block for the synthesis of active electronic materials. | Tunable electronic properties, improved stability against oxidation and moisture. |

| Bioprobes and Sensors | Reactive labeling agent with a 19F NMR spectroscopic tag. | Covalent attachment to biomolecules, allows for sensitive detection and quantification. |

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(trifluoromethyl)benzoyl isothiocyanate, and how do reaction conditions influence yield?

Answer: The synthesis of trifluoromethyl-substituted isothiocyanates typically involves two approaches:

- Thiophosgene-based routes : Reacting 3-(trifluoromethyl)benzoyl amine with thiophosgene (CSCl₂) under controlled conditions (0–5°C, inert atmosphere) in dichloromethane or THF. Excess thiophosgene and slow addition mitigate side reactions like dithiocarbamate formation .

- Desulfurization methods : Using triflic anhydride (Tf₂O) as a desulfurating agent to convert thiourea intermediates into isothiocyanates. This method avoids toxic thiophosgene and achieves higher purity via column chromatography (e.g., 23% EtOAc in petroleum ether) .

Key factors : Temperature control (<10°C), solvent polarity, and stoichiometric ratios of amine to thiophosgene (1:1.2) critically impact yields (typically 35–60%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer:

- Chromatography : TLC (PE/EtOAc = 1:1, Rf ≈ 0.5) for reaction monitoring and silica gel chromatography for purification .

- Spectroscopy :

- Elemental analysis : Verify C, H, N, S content within ±0.3% of theoretical values .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic addition reactions?

Answer: The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the isothiocyanate carbon, facilitating nucleophilic attack by amines, alcohols, or thiols. Computational studies (DFT) reveal:

- A reduced energy barrier (~15 kcal/mol) for amine addition compared to non-fluorinated analogs.

- Steric effects from the benzoyl group limit regioselectivity in bulky nucleophiles .

Experimental validation : Kinetic studies in DMF show pseudo-first-order rate constants (k = 0.12–0.25 M⁻¹s⁻¹) for primary amines at 25°C .

Q. How does moisture sensitivity impact the storage and handling of this compound?

Answer: The compound hydrolyzes in water to form 3-(trifluoromethyl)benzamide and H₂S. Key stability

Q. What strategies resolve contradictions in reported yields for thiourea derivatives synthesized from this compound?

Answer: Discrepancies arise from:

- Reaction medium : Polar aprotic solvents (DMF, DMSO) improve yields (70–85%) by stabilizing transition states, while non-polar solvents (toluene) result in <50% yields .

- Catalysis : K₂CO₃ or Et₃N (1–5 mol%) accelerates thiourea formation by deprotonating intermediates .

- Side reactions : Competing hydrolysis or disulfide formation can be minimized by excluding light and oxygen .

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

Answer:

- Molecular docking (AutoDock/Vina) : Simulate binding to cysteine-rich proteins (e.g., human serum albumin) via covalent attachment to thiol groups. ΔG values correlate with experimental IC₅₀ data (R² = 0.89) .

- MD simulations (GROMACS) : Assess stability of protein-isothiocyanate complexes over 100 ns trajectories. Key interactions include π-π stacking with aromatic residues and hydrogen bonding with backbone amides .

Q. What analytical challenges arise in quantifying trace amounts of this compound in complex matrices?

Answer:

Q. How does the trifluoromethyl group influence the electronic properties of this compound compared to non-fluorinated analogs?

Answer:

- Hammett constants : σₚ = +0.54 for CF₃ vs. +0.23 for CH₃, indicating stronger electron withdrawal.

- Spectroscopic shifts : UV-Vis λmax shifts bathochromically (~15 nm) due to enhanced conjugation .

- Reactivity : Increased electrophilicity accelerates reactions with soft nucleophiles (e.g., thiophenol) by 3-fold .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.